molecular formula C7H4BrClN2 B1343654 3-bromo-7-chloro-1H-indazole CAS No. 885521-96-0

3-bromo-7-chloro-1H-indazole

Cat. No. B1343654
M. Wt: 231.48 g/mol
InChI Key: KBOHOYPACGOYAV-UHFFFAOYSA-N
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Description

3-bromo-7-chloro-1H-indazole is a heterocyclic compound with a molecular weight of 231.48 . It is a solid at ambient temperature .


Synthesis Analysis

The synthesis of 1H-indazoles, including 3-bromo-7-chloro-1H-indazole, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The IUPAC name for 3-bromo-7-chloro-1H-indazole is the same as its common name . Its InChI code is 1S/C7H4BrClN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) .


Chemical Reactions Analysis

Indazoles, including 3-bromo-7-chloro-1H-indazole, can be synthesized through various methods such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

3-bromo-7-chloro-1H-indazole is a solid at ambient temperature . It has a molecular weight of 231.48 .

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • For example, 3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
    • The synthesis of these compounds often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
  • Pharmaceutical Industry

    • Several recently marketed drugs contain an indazole structural motif . For instance, niraparib, an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer, contains an indazole nucleus .
  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • For example, 3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
    • The synthesis of these compounds often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
  • Pharmaceutical Industry

    • Several recently marketed drugs contain an indazole structural motif . For instance, niraparib, an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer, contains an indazole nucleus .
    • Another example is pazopanib, a tyrosine kinase inhibitor approved by the FDA for renal cell carcinoma, which also contains an indazole nucleus .
  • Synthetic Chemistry

    • Indazoles are used in synthetic chemistry as building blocks for the synthesis of more complex molecules . The synthesis of indazoles often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
  • Treatment of HIV-1 Infections

    • A specific compound, 7-bromo-4-chloro-1H-indazol-3-amine, is used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections . The synthesis of this compound is achieved from inexpensive 2,6-dichlorobenzonitrile .
  • Anti-Inflammatory Agents

    • Indazoles have been used as anti-inflammatory agents. For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
  • Antimicrobial Agents

    • Indazoles also have applications as antimicrobial agents. Their antimicrobial activity makes them useful in the treatment of various infections .

Safety And Hazards

The safety information for 3-bromo-7-chloro-1H-indazole includes several hazard statements: H302+H312+H332;H315;H319;H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and using only under a chemical fume hood .

Future Directions

Indazole-containing derivatives, including 3-bromo-7-chloro-1H-indazole, have been found to possess a wide range of pharmacological activities . Therefore, there is potential for further exploration of the medicinal properties of indazole for the treatment of various pathological conditions .

properties

IUPAC Name

3-bromo-7-chloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOHOYPACGOYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646271
Record name 3-Bromo-7-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-7-chloro-1H-indazole

CAS RN

885521-96-0
Record name 3-Bromo-7-chloro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LF Hornbrook, CD Reed, AA Lamar - Tetrahedron, 2023 - Elsevier
A variety of functionalized indazoles are brominated in moderate to excellent yields using N-bromosuccinimide (NBS) under visible-light activated conditions. A screening of organic dye …
Number of citations: 2 www.sciencedirect.com

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